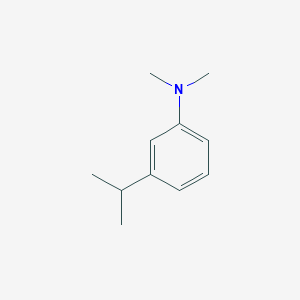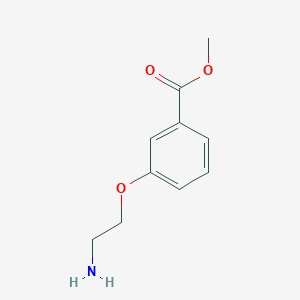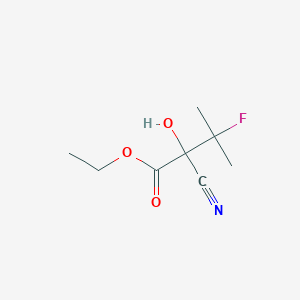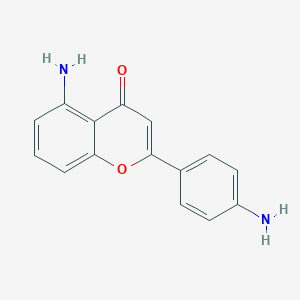
N,N-Dimethyl-3-(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3-(propan-2-yl)aniline, also known as DMIPA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a tertiary amine, which means that it contains a nitrogen atom with three organic substituents attached to it. DMIPA has been used in various applications, including as a catalyst, a reagent, and a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-3-(propan-2-yl)aniline as a catalyst involves the formation of a complex between the N,N-Dimethyl-3-(propan-2-yl)aniline molecule and the reactant. This complex then undergoes a series of reactions, which ultimately leads to the formation of the desired product. The exact mechanism of action of N,N-Dimethyl-3-(propan-2-yl)aniline in other applications is still being studied.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N,N-Dimethyl-3-(propan-2-yl)aniline. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. It is not known to have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N,N-Dimethyl-3-(propan-2-yl)aniline in scientific research is its relatively simple synthesis method. It is also a relatively inexpensive compound, making it accessible for use in various applications. However, one of the limitations of using N,N-Dimethyl-3-(propan-2-yl)aniline is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for research on N,N-Dimethyl-3-(propan-2-yl)aniline, including the study of its mechanism of action in various applications. Additionally, further research is needed to explore the potential of N,N-Dimethyl-3-(propan-2-yl)aniline as a catalyst in other organic synthesis reactions. The development of new methods for synthesizing N,N-Dimethyl-3-(propan-2-yl)aniline and its derivatives could also lead to new applications for this compound.
Synthesemethoden
N,N-Dimethyl-3-(propan-2-yl)aniline can be synthesized through several methods, including the reaction of N,N-dimethylaniline with isopropyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of N,N-dimethylaniline with isopropyl bromide in the presence of zinc and copper catalysts. The synthesis of N,N-Dimethyl-3-(propan-2-yl)aniline is relatively simple and can be easily scaled up for industrial applications.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-3-(propan-2-yl)aniline has been used in various scientific research applications, including as a catalyst in organic synthesis reactions. It has been shown to be an effective catalyst in the synthesis of various organic compounds, including pyridine derivatives and quinolines. N,N-Dimethyl-3-(propan-2-yl)aniline has also been used as a reagent in the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
153143-49-8 |
|---|---|
Produktname |
N,N-Dimethyl-3-(propan-2-yl)aniline |
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
N,N-dimethyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-9(2)10-6-5-7-11(8-10)12(3)4/h5-9H,1-4H3 |
InChI-Schlüssel |
ZZWJZCURFRSZPD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)N(C)C |
Kanonische SMILES |
CC(C)C1=CC(=CC=C1)N(C)C |
Synonyme |
Benzenamine, N,N-dimethyl-3-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)


